Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound characterized by a pyridine ring fused to a pyrrole ring, with a chlorine substituent at the seventh position and a carboxylate ester at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its utility as a precursor in the synthesis of various pharmacologically active molecules. Its molecular formula is , and it has a molecular weight of 210.62 g/mol .
Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate falls under the category of heterocyclic compounds, specifically pyrrolopyridines. It is classified as an organic compound due to its carbon-based structure and is recognized for its potential as a building block in organic synthesis.
The synthesis of methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the reaction of 7-chloro-1H-pyrrolo[3,2-b]pyridine with methanol under acidic or basic conditions to facilitate esterification. One common method includes:
The use of polar aprotic solvents like dimethylformamide can further improve yields by stabilizing intermediates during the reaction. Continuous flow processes may also be applied in industrial settings to optimize production efficiency and purity .
The structural representation of methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate features a fused bicyclic system comprising a pyrrole and pyridine ring. The chlorine atom at the seventh position significantly influences its reactivity and biological activity.
Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate participates in various chemical reactions:
These reactions often require specific catalysts and controlled conditions to achieve desired yields and selectivity.
Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has been shown to exhibit biological activity through its interaction with fibroblast growth factor receptors (FGFRs). The mechanism involves binding to the ATP-binding pocket of FGFRs, inhibiting their kinase activity, which leads to the suppression of downstream signaling pathways such as the MAPK/ERK pathway.
Research indicates that this compound can inhibit cell proliferation and induce apoptosis in cancer cells by disrupting these signaling pathways, highlighting its potential therapeutic applications in oncology .
Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is typically presented as a solid with specific melting points that may vary based on purity.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment .
Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has diverse applications in scientific research:
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold serves as the foundational precursor for synthesizing methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. Commercial 7-azaindole undergoes sequential functionalization at three key positions: C-3, N-1, and C-7. The Duff reaction—employing hexamethylenetetramine (HMTA) in acetic acid—achieves regioselective C-3 formylation (75% yield), generating 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a versatile intermediate [1]. Subsequent N-1 alkylation uses propargyl bromide with K₂CO₃ in acetone, enabling introduction of alkynyl groups for click chemistry applications [1]. For C-7 chlorination, electrophilic aromatic substitution (EAS) with POCl₃ occurs after carbonyl activation at C-2, leveraging the electron-deficient pyridine ring’s reactivity [6].
Table 1: Key Intermediates in Pyrrolo[3,2-b]pyridine Synthesis
Intermediate | Functionality Introduced | Synthetic Method | Yield (%) |
---|---|---|---|
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C-3 formyl | Duff reaction | 75 |
1-(Propargyl)-1H-pyrrolo[2,3-b]pyridine | N-1 propargyl | Alkylation (K₂CO₃) | 82 |
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | C-7 chloro, C-2 ester | POCl₃ esterification | 60–65 |
C-7 chlorination exploits the inherent electron deficiency of the pyridine ring within the bicyclic system. Two predominant methodologies exist:
Esterification employs methyl chloroformate or diazomethane with 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. Yields exceed 85% when using catalytic DMAP in DCM at 0°C to room temperature [8]. The SMILES notation (COC(=O)C1=CC2=NC=CC(=C2N1)Cl) and CAS RN 952800-36-1 confirm the structural identity [2] .
Carboxylate installation at C-2 employs three catalytic strategies:
Microwave-assisted esterification reduces reaction times from 12 hours to 30 minutes, improving yields by 15% when using K₂CO₃/DMF at 150°C [6].
The pyrrolo[3,2-b]pyridine core synthesis employs three cyclization methods, each with distinct advantages:
Table 2: Cyclization Methods for Pyrrolo[3,2-b]pyridine Synthesis
Method | Conditions | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
Gould-Jacobs | Diphenyl ether, 250°C | 55–60 | Moderate (7:1) | High temperature, side products |
Cadogan Cyclization | P(OEt)₃, 120°C | 70–75 | High (10:1) | Phosphite impurities |
Transition Metal | Pd₂(dba)₃/XPhos, K₂CO₃, 100°C | 80–85 | Excellent (>20:1) | Catalyst cost, oxygen sensitivity |
The Cadogan cyclization of 2-azido-3-aminopyridines offers cost efficiency but generates phosphine oxides that complicate purification [1] [6]. Transition metal-catalyzed cyclizations (Pd/Cu systems) provide superior regiocontrol for C-2 carboxylate introduction, particularly with ethyl nitroacrylate as a cyclization partner [4] [6]. Recent advances demonstrate microwave-enhanced Gould-Jacobs reactions reduce cycle times to 15 minutes while maintaining 60% yield [5].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: